3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Overview
Description
3,4-dihydro-2H-benzo[c]azepine-1,5-dione is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The compound 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, also known as 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione, has been found to target protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
It is believed to inhibit the activity of its target proteins, thereby disrupting the signaling pathways they are involved in . This disruption can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of ErbB1 and ErbB2 can disrupt the ErbB signaling pathway, which is involved in cell proliferation and survival. Similarly, the inhibition of c-Met can affect the HGF/c-Met signaling pathway, which plays a role in cell growth, motility, and morphogenesis .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting PTKs, the compound can disrupt cell signaling, potentially leading to reduced cell proliferation and survival . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, overall health status, and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-aryl amides under acidic or basic conditions. For example, the reaction of N-aryl-2-aminobenzamides with acetic anhydride can yield the desired azepine-dione structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-benzo[c]azepine-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted azepine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-dihydro-2H-benzo[c]azepine-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar azepine ring structure but differ in their pharmacological properties.
Oxazepines: These contain an oxygen atom in the ring and exhibit different chemical reactivity.
Thiazepines: These contain a sulfur atom in the ring and have distinct biological activities.
Uniqueness
3,4-dihydro-2H-benzo[c]azepine-1,5-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydro-2H-2-benzazepine-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNBVPDDGZEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452515 | |
Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41764-17-4 | |
Record name | 3,4-dihydro-2H-benzo[c]azepine-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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